N-(4-Cyclopropylbenzyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropylbenzyl)cyclopropanamine: is an organic compound that features a cyclopropyl group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropylbenzyl)cyclopropanamine typically involves the reaction of 4-cyclopropylbenzyl chloride with cyclopropylamine. The reaction is carried out in an anhydrous solvent such as dichloromethane under nitrogen atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature, and a base such as sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyclopropylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
N-(4-Cyclopropylbenzyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-Dichlorobenzyl)cyclopropanamine: Similar structure but with dichloro substitution on the benzyl ring.
Cyclopropylamine: A simpler structure with only the cyclopropylamine group.
Uniqueness: N-(4-Cyclopropylbenzyl)cyclopropanamine is unique due to the presence of both cyclopropyl and benzylamine groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-[(4-cyclopropylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H17N/c1-3-11(12-5-6-12)4-2-10(1)9-14-13-7-8-13/h1-4,12-14H,5-9H2 |
InChI Key |
FWCXZUDWDMJMCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CNC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.